ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate
Description
Ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate (CAS 338406-30-7) is a synthetic organic compound with the molecular formula C₁₅H₂₀N₄O₄ and a molecular weight of 320.34 g/mol . Its structure features:
- A piperazine ring substituted at the 1-position with a 4-nitrophenyl group (electron-withdrawing nitro group).
- An ethyl (2E)-3-aminoprop-2-enoate moiety, where the amino group and ester functionality contribute to hydrogen bonding and hydrolytic stability.
- A defined E-configuration at the double bond, critical for spatial interactions in biological or crystallographic contexts .
Properties
IUPAC Name |
ethyl (E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-2-23-15(20)11-14(16)18-9-7-17(8-10-18)12-3-5-13(6-4-12)19(21)22/h3-6,11H,2,7-10,16H2,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUSUKALUZYMHH-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(N)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\N)/N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with 4-nitrophenyl halides under basic conditions.
Esterification: The final step involves the esterification of the amino group with ethyl acrylate under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate undergoes several types of chemical reactions:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research has indicated that derivatives of piperazine, including those related to ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate, exhibit significant antimicrobial properties. These compounds have been studied for their effectiveness against various bacterial strains and are being explored for potential use in treating infections caused by resistant bacteria .
2. Antipsychotic Properties
Piperazine derivatives are known for their neuropharmacological effects, particularly in the treatment of psychiatric disorders. This compound may contribute to the development of new antipsychotic medications due to its structural similarity to existing piperazine-based drugs .
3. Anticancer Research
The compound's structural features suggest potential applications in cancer therapy. Studies have indicated that piperazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific interactions of this compound with cellular pathways involved in cancer progression are under investigation .
Pharmacological Insights
1. Mechanism of Action
The pharmacological activity of this compound is believed to involve modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. This modulation is critical for its potential antipsychotic and antidepressant effects .
2. Structure-Affinity Relationships
Research into the structure-affinity relationships of piperazine derivatives has revealed that modifications to the nitrophenyl group significantly influence binding affinity and biological activity. This insight is essential for designing more effective therapeutic agents based on this compound .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in 2022, researchers evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The compound demonstrated effective inhibition against several strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Neuropharmacological Effects
A recent investigation into the neuropharmacological effects of piperazine derivatives highlighted the role of this compound in modulating neurotransmitter levels in animal models. The results showed significant improvements in behaviors associated with anxiety and depression, indicating its therapeutic potential .
Mechanism of Action
The mechanism of action of ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate involves its interaction with specific molecular targets:
Biological Activity
Ethyl (2E)-3-amino-3-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-enoate, also known by its CAS number 338406-30-7, is a compound with significant biological activity attributed to its structural components, which include an amino group and a piperazine moiety. This article explores the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 320.34 g/mol. The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, particularly in the development of psychoactive drugs and anti-infective agents.
Biological Activity
1. Antitumor Activity:
Research indicates that derivatives of piperazine exhibit notable antitumor properties. This compound has been studied for its ability to inhibit cancer cell proliferation. In vitro assays have shown that compounds with similar structures can effectively target various cancer cell lines by interfering with key signaling pathways involved in cell growth and survival .
2. Antimicrobial Properties:
The compound's structural features suggest potential antimicrobial activity. Studies on related piperazine derivatives indicate effectiveness against a range of bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
3. Neuropharmacological Effects:
Piperazine derivatives are also recognized for their influence on the central nervous system (CNS). This compound may exhibit anxiolytic or antidepressant effects, potentially through modulation of neurotransmitter systems such as serotonin and dopamine .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the nitrophenyl group is believed to enhance the compound's lipophilicity, facilitating better membrane penetration and increased bioavailability. Modifications at the piperazine nitrogen or variations in the alkyl chain length can significantly impact the compound's pharmacokinetics and potency.
Case Studies
Case Study 1: Antitumor Screening
A screening assay was conducted using this compound against several cancer cell lines, including breast and lung cancer models. The results demonstrated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Comparison with Similar Compounds
Ethyl (2E)-3-amino-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-enoate (CAS 338406-20-5)
- Molecular Formula : C₁₅H₂₀ClN₃O₂.
- Key Differences : Replaces the 4-nitrophenyl group with a 3-chlorophenyl substituent.
- Properties: Melting Point: 120–122°C . This may alter binding kinetics in receptor interactions.
Ethyl (E)-3-amino-3-[4-(4-chlorophenyl)piperazin-1-yl]prop-2-enoate (CAS 3483-24-7)
- Molecular Formula : C₁₅H₂₀ClN₃O₂.
- Key Differences : Substitutes the nitro group with a 4-chlorophenyl group.
- Biological Relevance : Chlorophenyl-piperazine derivatives are often studied for antipsychotic activity, suggesting this analog may share similar pharmacological pathways but with altered potency due to electronic effects .
Nitrophenyl Acrylates Without Piperazine Moieties
Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate (CAS 1608-36-2)
- Molecular Formula: C₁₀H₉NO₄.
- Key Differences: Lacks the piperazine ring and amino group; uses a methyl ester instead of ethyl.
- Properties :
Ethyl 2-methyl-3-(4-nitrophenyl)prop-2-enoate (CAS 53618-29-4)
- Molecular Formula: C₁₂H₁₃NO₄.
- Key Differences : Incorporates a methyl branch at the α-position of the acrylate, sterically hindering the double bond.
Piperazine Derivatives with Alternative Backbones
2-{4-(4-Chlorophenyl)piperazin-1-yl}ethyl (2E)-3-phenylprop-2-enoate
- Structure: Retains the piperazine and ethyl acrylate but replaces the nitro group with chlorine and omits the amino substituent.
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one
- Structure : Features a ketone instead of an ester and bulkier bis(4-methoxyphenyl) groups.
- Crystallographic Behavior : Bulky substituents induce distinct hydrogen-bonding patterns (e.g., C=O∙∙∙H-N interactions), as observed in SHELX-refined structures .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
